The Strategic Synthesis and Analysis of Tert-butyl 2,6-dichloronicotinate: A Technical Guide for Drug Development Professionals
The Strategic Synthesis and Analysis of Tert-butyl 2,6-dichloronicotinate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl 2,6-dichloronicotinate, a pivotal intermediate in contemporary pharmaceutical synthesis. With a Chemical Abstracts Service (CAS) number of 1013647-75-0 , this compound serves as a critical building block, notably in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator, Elexacaftor.[1] This document offers a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthetic protocol, and a robust analytical framework for quality control and characterization. The methodologies presented herein are designed to provide researchers, chemists, and drug development professionals with the technical insights necessary for the efficient and reliable production and evaluation of this key intermediate.
Introduction: The Strategic Importance of Tert-butyl 2,6-dichloronicotinate
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Tert-butyl 2,6-dichloronicotinate has emerged as a compound of significant interest due to its unique structural features: a pyridine ring substituted with two chlorine atoms and a sterically hindering tert-butyl ester group.[1] The dichloro substitutions are crucial for subsequent functionalization, often via nucleophilic aromatic substitution or cross-coupling reactions, while the tert-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions.[1][2]
Its primary role as a key intermediate in the synthesis of Elexacaftor underscores its importance in the development of treatments for cystic fibrosis.[1] This guide is intended to serve as a practical resource for scientists engaged in the synthesis and application of this and structurally related compounds, providing a foundation of both theoretical understanding and actionable experimental protocols.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is a prerequisite for its effective and safe handling in a laboratory or manufacturing setting.
Chemical and Physical Properties
The key identifiers and properties of tert-butyl 2,6-dichloronicotinate are summarized in the table below.[3][4][5][6]
| Property | Value | Source |
| CAS Number | 1013647-75-0 | [3][4][5][6][7] |
| IUPAC Name | tert-butyl 2,6-dichloropyridine-3-carboxylate | [3][4] |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [3][5] |
| Molecular Weight | 248.10 g/mol | [1][3] |
| Appearance | Liquid | [4] |
| LogP | 3.46 - 3.6 | [3][4] |
| SMILES | CC(C)(C)OC(=O)C1=C(N=C(C=C1)Cl)Cl | [3] |
| InChIKey | GTWXYRAFRYVGNS-UHFFFAOYSA-N | [3][4] |
Safety and Handling
Tert-butyl 2,6-dichloronicotinate is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3][4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3][4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2][8][9][10]
Synthesis of Tert-butyl 2,6-dichloronicotinate: A Two-Step Approach
The synthesis of tert-butyl 2,6-dichloronicotinate can be efficiently achieved through a two-step process, commencing with the synthesis of the precursor, 2,6-dichloronicotinic acid, followed by its esterification with tert-butanol. This approach is logical as it builds the core heterocyclic acid first and then introduces the sterically demanding tert-butyl ester.
Figure 1: Overall synthetic workflow for tert-butyl 2,6-dichloronicotinate.
Step 1: Synthesis of 2,6-Dichloronicotinic Acid
The synthesis of 2,6-dichloronicotinic acid is a crucial first step. While several methods exist, a common and effective approach involves the chlorination of a dihydroxy-nicotinic acid precursor.[11]
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, suspend 2,6-dihydroxynicotinic acid and a quaternary ammonium salt (e.g., tetraethylammonium chloride) in an excess of phosphorus oxychloride (POCl₃). The quaternary salt aids in the solubility and reactivity of the substrate.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution in a fume hood.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dichloronicotinic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Esterification to Tert-butyl 2,6-dichloronicotinate
The esterification of a carboxylic acid with a sterically hindered alcohol like tert-butanol requires specific activating agents to overcome the steric hindrance. A reliable method involves the use of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Protocol:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloronicotinic acid (1 equivalent) in tert-butanol, which acts as both a reagent and a solvent.
-
Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess tert-butanol.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and DMAP, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tert-butyl 2,6-dichloronicotinate.[10]
Analytical Quality Control
A robust analytical workflow is essential to ensure the identity, purity, and quality of the synthesized tert-butyl 2,6-dichloronicotinate. This typically involves a combination of chromatographic and spectroscopic techniques.
Figure 2: Analytical workflow for the quality control of tert-butyl 2,6-dichloronicotinate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the final product and for monitoring the progress of the synthesis.[9][12][13]
Suggested HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Provides good separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape for acidic and basic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is suitable for separating the non-polar product from more polar starting materials and impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyridine ring of the analyte has a strong UV chromophore. |
| Injection Volume | 10 µL | Standard injection volume. |
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[14]
Spectroscopic Characterization
NMR spectroscopy is indispensable for the structural elucidation of the final product.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.6 ppm. The two aromatic protons on the pyridine ring will appear as doublets in the aromatic region (typically 7.5-8.5 ppm), with their specific chemical shifts and coupling constants being characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR will show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the dichloropyridine ring. The chemical shifts of the ring carbons are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.[15][16]
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule.
-
Expected Molecular Ion: The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (248.10 g/mol ).
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The ratio of the M, M+2, and M+4 peaks will be approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.[17]
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl stretch of the tert-butyl ester.
-
C-Cl Stretch: Absorptions corresponding to the C-Cl stretching vibrations will be present in the fingerprint region, typically between 600-800 cm⁻¹.[18]
-
C-O Stretch: An absorption for the C-O stretch of the ester will be observed around 1150-1250 cm⁻¹.
Conclusion
Tert-butyl 2,6-dichloronicotinate is a valuable and versatile intermediate in pharmaceutical synthesis. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality control. A thorough understanding of the causality behind the choice of reagents and analytical techniques, as outlined, will empower researchers to confidently and efficiently utilize this key building block in their drug discovery and development endeavors. The self-validating nature of the combined synthetic and analytical workflow ensures a high degree of confidence in the quality of the final product, which is a critical aspect of API synthesis.
References
-
PubChem. Tert-butyl 2,6-dichloronicotinate. National Center for Biotechnology Information. [Link]
-
Lomas, J. S. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Molecules, 6(12), 1015-1027. [Link]
-
Apicule. Tert-butyl 2,6-dichloronicotinate (CAS No: 1013647-75-0) API Intermediate Manufacturers. [Link]
-
Pharmaffiliates. tert-Butyl 2,6-dichloronicotinate. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. [Link]
-
Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
- Google Patents. (2002).
-
Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(11), 6069. [Link]
- Google Patents. (2014).
-
Sharma, S. (2018). HPLC Method Development and Validation for Pharmaceutical Analysis. ResearchGate. [Link]
-
ResearchGate. (2019). Can we use tert butanol in pinner reaction to produce tert butyl ester?. [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Dichlorvos. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Malathion. [Link]
-
ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. [Link]
-
SpectraBase. Pyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. [Link]
-
PubChem. Tert-butyl 2,6-dichloronicotinate. [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
Budker, D., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3581. [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. 2,6-Dichloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. CN103787971A - Preparation method of tert-butyl ester - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. asianjpr.com [asianjpr.com]
- 13. onyxipca.com [onyxipca.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. spectroscopyonline.com [spectroscopyonline.com]
